molecular formula C19H15ClN4O5 B273612 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

カタログ番号 B273612
分子量: 414.8 g/mol
InChIキー: AWNNIEDOKBWDMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In

作用機序

The exact mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is not fully understood, but it is believed to act through a number of different pathways. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine in the brain. By inhibiting the activity of monoamine oxidase B, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione may help to increase the levels of dopamine in the brain, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit a number of biochemical and physiological effects in preclinical studies. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells, which are all important factors in the development of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These effects are believed to be due to the neuroprotective properties of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione.

実験室実験の利点と制限

One of the main advantages of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione for lab experiments is its ability to cross the blood-brain barrier, which is important for the treatment of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

将来の方向性

There are a number of future directions for the research and development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. One direction is to further explore the mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in order to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in humans. Additionally, there is potential for the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Overall, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has shown significant promise as a potential therapeutic agent for the treatment of neurodegenerative disorders, and further research is needed to fully explore its potential.
In conclusion, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione have been discussed in this paper. Further research is needed to fully explore the potential of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for the treatment of neurodegenerative disorders.

合成法

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzaldehyde with 3-methyl-1,2,3,4-tetrahydroisoquinoline to form the intermediate product. The intermediate product is then reacted with 2-amino-4,5-dimethylthiazole to form the final product, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. The synthesis method of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been described in detail in a number of scientific publications.

科学的研究の応用

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in a number of neurodegenerative disorders. In preclinical studies, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These promising results have led to the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders.

特性

製品名

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

分子式

C19H15ClN4O5

分子量

414.8 g/mol

IUPAC名

5-(2-chloro-5-nitrophenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4-dione

InChI

InChI=1S/C19H15ClN4O5/c1-22-17(25)15-16(11-9-10(24(27)28)7-8-12(11)20)21-13-5-3-4-6-14(13)29-18(15)23(2)19(22)26/h3-9,16,21H,1-2H3

InChIキー

AWNNIEDOKBWDMF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

正規SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。